N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with pentanamide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles, such as amines or halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and sensors due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, such as enzyme inhibition or receptor binding. The compound may modulate the activity of enzymes involved in oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2OS |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide |
InChI |
InChI=1S/C10H16N2OS/c1-3-4-5-10(13)11-6-9-7-14-8(2)12-9/h7H,3-6H2,1-2H3,(H,11,13) |
InChI Key |
KKCGALLWDZCPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC1=CSC(=N1)C |
Origin of Product |
United States |
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